molecular formula C30H40N2O7 B2631289 Dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-hydroxymalonate CAS No. 191792-11-7

Dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-hydroxymalonate

Cat. No.: B2631289
CAS No.: 191792-11-7
M. Wt: 540.657
InChI Key: VNAISQZMBMKVHC-BJKOFHAPSA-N
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Description

Typically, the description of a compound includes its molecular formula, structure, and the functional groups it contains. For example, a methylamino group is a functional group that contains a nitrogen atom bonded to a methyl group .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of α-amino ketones, for example, has seen significant advancements in recent years .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, N-Methylation, N,O-dimethylation, and N-formylation of various amino acids have been successfully achieved using a simple acid-assisted method .


Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques such as spectroscopy, chromatography, and electrochemical analysis. For example, biocatalytic reductive amination is a method used for the enantioselective incorporation of 2H-atoms into amino acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, optical activity, and reactivity. For example, all amino acids, except glycine, are optically active, which means they rotate the plane polarized light .

Scientific Research Applications

Metabolism and Synthetic Cannabinoids

A study on the metabolism of synthetic cannabinoids, including those with a similar structure to the compound , revealed that metabolites generated by N-dealkylation and hydroxylation on the amino-alkyl moiety are predominant. This research suggests potential biomarkers for monitoring intake and emphasizes the complexity of synthetic cannabinoids' metabolic pathways (Jing Li, Cui-mei Liu, Tao Li, Z. Hua, 2018).

Synthesis and Chemical Transformations

Research into the synthesis of related compounds has shown the preparation of (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides through specific chemical processes, illustrating the compound's potential for generating structurally complex and functionalized molecules (Pavel Drabina, M. Sedlák, A. Růžička, A. Malkov, P. Kočovský, 2008).

Pharmacological and Chemical Properties

Further studies have explored the pharmacological properties of compounds with similar structural features, such as their potential as CB1/CB2 receptor agonists, highlighting the importance of stereochemistry in determining biological activity. This research could be relevant to understanding the pharmacological applications of "Dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-hydroxymalonate" (Takahiro Doi, Takaomi Tagami, Akihiro Takeda, Akiko Asada, Y. Sawabe, 2017).

Analytical Techniques

Sensitive analytical methods have been developed for the identification and quantitation of synthetic cannabinoids in biological samples, such as urine. This approach, which includes liquid chromatography–tandem mass spectrometry, underscores the importance of advanced analytical techniques in researching compounds like "this compound" (K. Minakata, I. Yamagishi, H. Nozawa, Koutaro Hasegawa, Masako Suzuki, K. Gonmori, O. Suzuki, Kanako Watanabe, 2017).

Future Directions

The future directions in the study of a compound often involve improving its synthesis, discovering new reactions, and finding new applications. For instance, directed evolution is a powerful tool for protein engineering and functions by harnessing natural evolution, but on a shorter timescale .

Properties

IUPAC Name

dibenzyl 2-[(2R)-1-[[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-hydroxypropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N2O7/c1-20(2)17-23(25(33)32-24(26(34)31-6)29(3,4)5)30(37,27(35)38-18-21-13-9-7-10-14-21)28(36)39-19-22-15-11-8-12-16-22/h7-16,20,23-24,37H,17-19H2,1-6H3,(H,31,34)(H,32,33)/t23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAISQZMBMKVHC-BJKOFHAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)C(C(=O)OCC1=CC=CC=C1)(C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)C(C(=O)OCC1=CC=CC=C1)(C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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